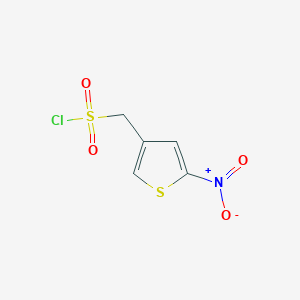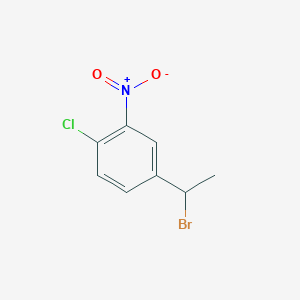
(5-Nitrothiophen-3-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Nitrothiophen-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1249387-13-0 . It has a molecular weight of 241.68 . It is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (5-nitro-3-thienyl)methanesulfonyl chloride . The InChI code for this compound is 1S/C5H4ClNO4S2/c6-13(10,11)3-4-1-5(7(8)9)12-2-4/h1-2H,3H2 .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at temperatures below -10°C . It has a molecular weight of 241.68 .Mechanism of Action
The mechanism of action of (5-Nitrothiophen-3-yl)methanesulfonyl chloride involves the formation of a nitroalkene intermediate, which is then converted to this compound in the presence of a base. The reaction proceeds in two steps, with the first step involving the formation of a nitroalkene intermediate, which is then converted to this compound in the second step. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide, and the reaction can be carried out at room temperature or under reflux conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it is known to be an important reagent in organic synthesis. This compound has been used in the synthesis of heterocycles, such as thiophenes, thiazoles, and thiadiazoles, as well as in the synthesis of polymers and pharmaceuticals. It is also used in the preparation of biologically active compounds, such as peptides and proteins, and in the synthesis of other organosulfur compounds, such as thiocyanates and thioureas.
Advantages and Limitations for Lab Experiments
The advantages of using (5-Nitrothiophen-3-yl)methanesulfonyl chloride in laboratory experiments include its versatility and its ability to be used in a variety of synthetic processes. This compound is a relatively inexpensive reagent, and it is easy to use and store. The reaction can be carried out at room temperature or under reflux conditions, and the reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide. The main limitation of using this compound in laboratory experiments is that it is a hazardous chemical and should be handled with care.
Future Directions
The future direction of (5-Nitrothiophen-3-yl)methanesulfonyl chloride research includes the development of new synthetic methods and the application of this compound in the synthesis of new compounds. Additionally, research is being conducted on the biochemical and physiological effects of this compound, as well as on the use of this compound in the synthesis of biologically active compounds. Finally, research is being conducted on the use of this compound in the synthesis of other organosulfur compounds, such as thiocyanates and thioureas.
Synthesis Methods
(5-Nitrothiophen-3-yl)methanesulfonyl chloride can be synthesized from 5-nitrothiophene and chloromethanesulfonyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds in two steps, with the first step involving the formation of a nitroalkene intermediate, which is then converted to this compound in the second step. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide, and the reaction can be carried out at room temperature or under reflux conditions.
Scientific Research Applications
(5-Nitrothiophen-3-yl)methanesulfonyl chloride has a variety of scientific research applications. It is used in the synthesis of heterocycles, such as thiophenes, thiazoles, and thiadiazoles, as well as in the synthesis of polymers and pharmaceuticals. It is also used in the preparation of biologically active compounds, such as peptides and proteins. This compound is also used in the synthesis of other organosulfur compounds, such as thiocyanates and thioureas.
Safety and Hazards
properties
IUPAC Name |
(5-nitrothiophen-3-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO4S2/c6-13(10,11)3-4-1-5(7(8)9)12-2-4/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZJGMOZICSUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CS(=O)(=O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2-bromo-4-fluorophenyl)methyl]-6-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2790310.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2790315.png)
![benzo[d][1,3]dioxol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2790316.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2790319.png)
![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-m-tolyl-acetamide](/img/structure/B2790322.png)
![3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyrazine-2-carbonitrile](/img/structure/B2790323.png)


![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B2790328.png)